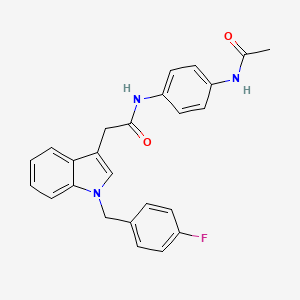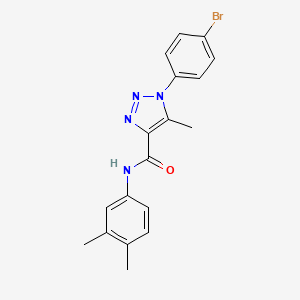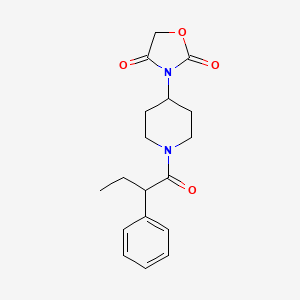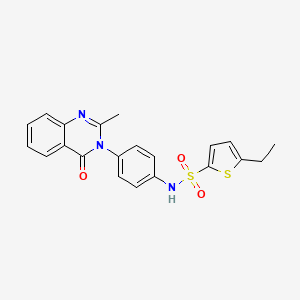
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that belongs to the class of sulfonamide-based drugs. This compound is known for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Heterocyclic Synthesis
One significant area of application for compounds related to "4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide" is in heterocyclic synthesis. For instance, derivatives of acetoacetanilides have been utilized in the expeditious synthesis of thienopyridines and other fused derivatives. This synthesis involves reactions that yield pyridinethione derivatives, which can further undergo various chemical transformations to produce a variety of heterocyclic compounds. Such processes demonstrate the utility of these compounds in synthesizing complex molecular structures that are potentially useful in pharmaceutical development and materials science (Harb, Hussein, & Mousa, 2006).
Photophysics and Electrochemistry
Another area of application is in the field of photophysics and electrochemistry, where derivatives of "this compound" have been studied for their photochemical and thermal properties. These studies are essential for understanding the electronic properties of these compounds, which can inform their use in developing new materials for electronic applications, such as light-emitting diodes (LEDs), photovoltaic cells, and sensors (Bonnet et al., 2003).
Drug Design and Pharmacology
In pharmacology, derivatives of this compound have been investigated for their potential in drug design, particularly as tyrosinase and melanin inhibitors. This research is crucial for developing treatments for conditions related to abnormal pigmentation, such as melasma and post-inflammatory hyperpigmentation. The synthesis and evaluation of these compounds involve in vitro, in vivo, and in silico approaches to determine their efficacy and safety as depigmentation agents (Raza et al., 2019).
Neuroprotection
Furthermore, specific derivatives have been studied for their neuroprotective effects, such as inhibiting poly ADP-ribose polymerase (PARP) to mitigate cytotoxicity in cellular models and reduce cerebral damage in ischemic conditions. This research indicates the potential therapeutic applications of these compounds in treating neurodegenerative diseases or stroke (Kamanaka et al., 2004).
Propriétés
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c21-29(27,28)17-10-8-16(9-11-17)22-19(25)7-4-14-24-20(26)13-12-18(23-24)15-5-2-1-3-6-15/h1-3,5-6,8-13H,4,7,14H2,(H,22,25)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXKCJYLDWWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2665836.png)

![3-Tert-butyl-6-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2665838.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2665841.png)

![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)
![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2665846.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)

![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)
![[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2665855.png)